molecular formula C9H12N2OS B13060812 3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one

Cat. No.: B13060812
M. Wt: 196.27 g/mol
InChI Key: OCQUCYROGYMXCZ-SNAWJCMRSA-N
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Description

3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one typically involves the reaction of a thiazole derivative with a dimethylamino group. One common method is the condensation reaction between 2-methyl-1,3-thiazole-4-carbaldehyde and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    3-(Dimethylamino)-1-phenylprop-2-en-1-one: A structurally similar compound with a phenyl group instead of a thiazole ring.

    4-(Dimethylamino)benzaldehyde: Another compound with a dimethylamino group attached to an aromatic ring.

Uniqueness

3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one is unique due to the presence of both a thiazole ring and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C9H12N2OS/c1-7-10-8(6-13-7)9(12)4-5-11(2)3/h4-6H,1-3H3/b5-4+

InChI Key

OCQUCYROGYMXCZ-SNAWJCMRSA-N

Isomeric SMILES

CC1=NC(=CS1)C(=O)/C=C/N(C)C

Canonical SMILES

CC1=NC(=CS1)C(=O)C=CN(C)C

Origin of Product

United States

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